molecular formula C14H16N4 B1681758 Simtrazene CAS No. 5579-27-1

Simtrazene

Cat. No.: B1681758
CAS No.: 5579-27-1
M. Wt: 240.30 g/mol
InChI Key: WRINSSLBPNLASA-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

    Synthetic Routes: The synthetic routes for Simtrazene are not widely documented. it is typically prepared through chemical synthesis.

    Industrial Production: Information on industrial-scale production methods is limited.

  • Chemical Reactions Analysis

      Reactions: Simtrazene may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Detailed information about specific reagents and conditions is scarce.

      Major Products: The major products formed during this compound reactions remain unspecified.

  • Scientific Research Applications

  • Mechanism of Action

    • The precise mechanism by which Simtrazene exerts its effects is not fully elucidated.
    • Molecular Targets: Further research is needed to identify specific molecular targets.

      Pathways Involved: Investigations into the pathways affected by this compound are ongoing.

  • Comparison with Similar Compounds

      Uniqueness: Simtrazene’s uniqueness lies in its distinct mechanism of action compared to traditional alkylating agents.

      Similar Compounds: Unfortunately, I do not have information on similar compounds at this time.

    Remember that this compound’s documentation is limited, and further research may provide additional insights into its properties and applications

    Properties

    CAS No.

    5579-27-1

    Molecular Formula

    C14H16N4

    Molecular Weight

    240.30 g/mol

    IUPAC Name

    N-methyl-N-[(E)-(N-methylanilino)diazenyl]aniline

    InChI

    InChI=1S/C14H16N4/c1-17(13-9-5-3-6-10-13)15-16-18(2)14-11-7-4-8-12-14/h3-12H,1-2H3/b16-15+

    InChI Key

    WRINSSLBPNLASA-FOCLMDBBSA-N

    SMILES

    CN(C1=CC=CC=C1)N=NN(C)C2=CC=CC=C2

    Isomeric SMILES

    CN(C1=CC=CC=C1)/N=N/N(C)C2=CC=CC=C2

    Canonical SMILES

    CN(C1=CC=CC=C1)N=NN(C)C2=CC=CC=C2

    Appearance

    Solid powder

    Key on ui other cas no.

    5579-27-1

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Simtrazene;  NSC 86491;  NSC-86491;  NSC86491

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Simtrazene
    Reactant of Route 2
    Simtrazene
    Reactant of Route 3
    Reactant of Route 3
    Simtrazene
    Reactant of Route 4
    Simtrazene
    Reactant of Route 5
    Simtrazene
    Reactant of Route 6
    Simtrazene

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.